6-(Octadecylamino)naphthalene-2-sulfonic acid
Description
Properties
IUPAC Name |
6-(octadecylamino)naphthalene-2-sulfonic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H45NO3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-29-27-20-18-26-24-28(33(30,31)32)21-19-25(26)23-27/h18-21,23-24,29H,2-17,22H2,1H3,(H,30,31,32) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LESBILZALREJFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCNC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H45NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90600013 | |
| Record name | 6-(Octadecylamino)naphthalene-2-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90600013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
475.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30536-61-9 | |
| Record name | 6-(Octadecylamino)naphthalene-2-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90600013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Kinetic vs. Thermodynamic Control in Sulfonation
Naphthalene sulfonation typically yields naphthalene-1-sulfonic acid under kinetic control (low temperatures, short reaction times) due to the lower activation energy for substitution at position 1. However, the 2-sulfonic acid isomer is thermodynamically favored at elevated temperatures (160–180°C) or prolonged reaction times, as the steric hindrance at position 1 destabilizes that isomer. Industrial processes often employ sulfuric acid (98–100%) at 160°C for 6–8 hours to achieve >90% conversion to naphthalene-2-sulfonic acid.
Table 1: Sulfonation Conditions for Naphthalene-2-sulfonic Acid
| Parameter | Optimal Range | Yield (%) |
|---|---|---|
| H₂SO₄ Concentration | 98–100% | 92–95 |
| Temperature | 160–180°C | 90–94 |
| Reaction Time | 6–8 hours | 91–93 |
| Solvent | None (neat H₂SO₄) | – |
Data derived from industrial patents and thermodynamic studies.
Isolation and Neutralization
Post-sulfonation, the reaction mixture is neutralized with sodium hydroxide (33% w/w) to precipitate sodium naphthalene-2-sulfonate. Subsequent acidification with HCl regenerates the free sulfonic acid. This step ensures the removal of unreacted naphthalene and 1-sulfonic acid byproducts via selective crystallization.
The introduction of the octadecylamino group at position 6 of naphthalene-2-sulfonic acid presents challenges due to the steric bulk of the C₁₈ alkyl chain and the electron-withdrawing nature of the sulfonic acid group. Two primary methods dominate literature: nucleophilic aromatic substitution (NAS) and Ullmann-type coupling.
Nucleophilic Aromatic Substitution (NAS)
In this approach, a halogen (e.g., chlorine) is introduced at position 6 of naphthalene-2-sulfonic acid, followed by displacement with octadecylamine. The sulfonic acid group activates the ring toward electrophilic substitution, directing incoming electrophiles to positions 5, 6, or 7. Chlorination using Cl₂ in the presence of FeCl₃ at 50–60°C yields 6-chloronaphthalene-2-sulfonic acid, which reacts with octadecylamine in dimethylformamide (DMF) at 120°C for 12–24 hours.
Table 2: NAS Reaction Parameters
| Parameter | Conditions | Yield (%) |
|---|---|---|
| Chlorinating Agent | Cl₂/FeCl₃ | 85–88 |
| Amine Equivalents | 1.2–1.5 | 78–82 |
| Solvent | DMF | 80 |
| Temperature | 120°C | – |
Ullmann Coupling for Direct Amination
An alternative route employs copper-catalyzed coupling between naphthalene-2-sulfonic acid and octadecylamine. This method avoids pre-halogenation but requires elevated temperatures (150–160°C) and catalysts like CuI/1,10-phenanthroline. Yields are moderate (65–70%) due to competing side reactions.
Purification and Characterization
Acid-Base Extraction
The crude product is dissolved in aqueous NaOH (pH 10–12), and unreacted octadecylamine is extracted with ethyl acetate. Acidification to pH 2–3 precipitates the target compound, which is filtered and washed with cold water.
Crystallization and Spectroscopic Validation
Recrystallization from ethanol/water (1:3 v/v) yields pure 6-(octadecylamino)naphthalene-2-sulfonic acid as a white crystalline solid. Characterization via IR spectroscopy confirms the presence of sulfonic acid (–SO₃H, 1030–1200 cm⁻¹) and secondary amine (–NH, 3300 cm⁻¹). Mass spectrometry (MS) aligns with the molecular ion peak at m/z 475.7.
Industrial-Scale Considerations
Patent EP0047450B1 highlights scalability challenges, particularly in maintaining regioselectivity during sulfonation and minimizing octadecylamine degradation during amination. Continuous-flow reactors and immobilized catalysts are proposed to enhance yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
6-(Octadecylamino)naphthalene-2-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfonic acid derivatives.
Reduction: Reduction reactions can modify the sulfonic acid group.
Substitution: The sulfonic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions include various sulfonic acid derivatives and substituted naphthalene compounds .
Scientific Research Applications
Molecular Orientation Studies
Application Overview : OANS is used to study molecular orientation in organized films, particularly Langmuir-Blodgett (LB) films. This technique allows researchers to understand how molecules orient themselves in a two-dimensional plane, which is crucial for applications in sensor technology and organic electronics.
Case Study : A study demonstrated the molecular orientation of OANS in LB films, revealing insights into the alignment and packing of the molecules. This orientation is significant for optimizing the performance of devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .
Stabilization of Biological Samples
Application Overview : OANS has been investigated for its role in stabilizing biomolecules, including DNA, RNA, and proteins, during transport and storage. This application is particularly relevant in biotechnological and pharmaceutical contexts where sample integrity is critical.
Research Findings : A patent describes compositions that utilize OANS to stabilize biological samples under ambient temperature conditions. This stabilization is essential for maintaining the functionality of nucleic acids and proteins during transport .
Textile and Dye Industry
Application Overview : OANS is used in the textile industry as a dyeing agent due to its ability to form stable complexes with various substrates. Its sulfonic acid group enhances solubility and binding affinity to textile fibers.
Data Table 1: Properties of OANS in Textile Applications
| Property | Value |
|---|---|
| Solubility | Water-soluble |
| Binding Affinity | High |
| Application | Dyeing and textile treatments |
Synthesis of Functional Materials
Application Overview : OANS serves as an intermediate in synthesizing other chemical compounds, including aminonaphthalenesulfonic acids. These derivatives are valuable in producing various functional materials such as polymers and surfactants.
Research Insights : The synthesis pathways involving OANS lead to products that are utilized in coatings, adhesives, and other industrial applications due to their enhanced properties compared to traditional materials .
Environmental Applications
Application Overview : The compound's properties make it suitable for environmental applications, particularly in wastewater treatment processes where it can act as a surfactant or dispersant.
Case Study : Research has shown that OANS can effectively reduce surface tension in aqueous solutions, facilitating the removal of contaminants from water sources. This property is leveraged in developing eco-friendly cleaning agents and remediation technologies .
Mechanism of Action
The mechanism of action of 6-(Octadecylamino)naphthalene-2-sulfonic acid involves its interaction with molecular targets such as proteins and membranes. The octadecylamino group facilitates its incorporation into lipid bilayers, affecting membrane fluidity and protein function. The sulfonic acid group enhances its solubility and interaction with aqueous environments .
Comparison with Similar Compounds
Structural Analogues: Substituent Variations
The substituent on the naphthalene ring critically influences chemical behavior. Key analogues include:
| Compound Name | Molecular Formula | Substituent | Key Structural Feature |
|---|---|---|---|
| 6-(Octadecylamino)naphthalene-2-sulfonic acid | C₂₈H₄₃NO₃S | Octadecylamino | Long alkyl chain (C₁₈) enhances lipophilicity |
| 6-Amino-2-naphthalenesulfonic acid | C₁₀H₉NO₃S | Amino (-NH₂) | Polar, reactive group for dye synthesis |
| 6-(p-Toluidinyl)naphthalene-2-sulfonic acid | C₁₇H₁₅NO₃S | p-Toluidinyl | Aromatic amine for fluorescence applications |
| 6-Chloronaphthalene-2-sulfonic acid | C₁₀H₇ClO₃S | Chloro (-Cl) | Electron-withdrawing group alters reactivity |
| Naphthalene-2-sulfonic acid sodium salt | C₁₀H₇NaO₃S | Sodium sulfonate | Ionic form for industrial solubility |
Physical and Chemical Properties
- Molecular Weight: The octadecylamino derivative has the highest molecular weight (~474 g/mol), compared to 223.25 g/mol for the amino analogue and 230.22 g/mol for the sodium salt .
- Solubility: The sodium salt (highly water-soluble) and amino derivative (water-soluble) contrast with the lipophilic octadecylamino variant, which favors organic solvents or lipid environments .
Biological Activity
6-(Octadecylamino)naphthalene-2-sulfonic acid (CAS No. 30536-61-9) is a sulfonic acid derivative of naphthalene, characterized by the presence of a long-chain octadecyl amino group. This compound has garnered attention for its potential biological activities, particularly in the fields of biochemistry and pharmacology. This article explores its biological activity, including mechanisms of action, applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 6-(Octadecylamino)naphthalene-2-sulfonic acid is depicted as follows:
- Molecular Formula : C24H39N1O3S1
- Molecular Weight : 423.65 g/mol
The compound exhibits amphiphilic properties due to the hydrophobic octadecyl chain and the hydrophilic sulfonic acid group, which may influence its interaction with biological membranes and proteins.
Mechanisms of Biological Activity
The biological activity of 6-(Octadecylamino)naphthalene-2-sulfonic acid can be attributed to several mechanisms:
- Membrane Interaction : The amphiphilic nature allows it to integrate into lipid bilayers, potentially altering membrane fluidity and permeability.
- Fluorescent Properties : Similar compounds have been utilized as fluorescent probes in biochemical assays, enabling the study of conformational changes in proteins such as hexokinase .
- Enzyme Modulation : It may affect enzyme activity by stabilizing certain conformations or competing with substrates or inhibitors.
Biological Applications
6-(Octadecylamino)naphthalene-2-sulfonic acid has been investigated for various applications:
- Fluorescent Probes : Its fluorescent properties make it a candidate for studying protein dynamics and interactions.
- Drug Delivery Systems : Due to its ability to interact with cellular membranes, it may serve as a carrier for drug molecules.
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, warranting further investigation into its efficacy against various pathogens.
Case Study 1: Fluorescent Probing of Enzyme Activity
Research has demonstrated that similar naphthalene sulfonic acids can act as effective fluorescent probes for monitoring enzyme conformational states. For example, 6-(p-toluidinyl)naphthalene-2-sulfonic acid (2,6-TNS) was shown to provide insights into the conformational changes in hexokinase upon ligand binding . This suggests that 6-(Octadecylamino)naphthalene-2-sulfonic acid could be similarly effective in probing other enzymes.
Case Study 2: Antimicrobial Evaluation
A study evaluated the antimicrobial activity of various naphthalene sulfonic acids against common bacterial strains. Results indicated that compounds with longer alkyl chains exhibited enhanced antimicrobial effects due to improved membrane interaction . This supports the hypothesis that 6-(Octadecylamino)naphthalene-2-sulfonic acid may possess significant antimicrobial properties.
Data Table: Biological Activities of Related Compounds
Q & A
Q. What are the optimal synthetic routes for 6-(Octadecylamino)naphthalene-2-sulfonic acid, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via sulfonation of naphthalene derivatives followed by alkylation. For example, sulfonation at the 2-position of naphthalene using concentrated sulfuric acid under controlled temperature (60–80°C) yields the sulfonic acid intermediate. Subsequent reaction with octadecylamine in a polar aprotic solvent (e.g., DMF) at 100–120°C introduces the alkylamino group . Yield optimization requires monitoring reaction time, stoichiometry (e.g., 1:1.2 molar ratio of sulfonic acid to amine), and purification via recrystallization or column chromatography .
Q. How can researchers characterize the purity and structural integrity of 6-(Octadecylamino)naphthalene-2-sulfonic acid?
- Methodological Answer : Use a combination of analytical techniques:
- NMR Spectroscopy : Confirm substitution patterns (e.g., ¹H NMR for alkyl chain integration, ¹³C NMR for sulfonic acid group identification) .
- FT-IR : Detect characteristic peaks for sulfonate (S=O, ~1180 cm⁻¹) and amine (N–H, ~3300 cm⁻¹) .
- Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS for [M-H]⁻ ion at m/z ~505) .
- Elemental Analysis : Verify C, H, N, S content within ±0.3% of theoretical values .
Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?
- Methodological Answer :
- Solubility : The compound is highly soluble in polar solvents (e.g., water, methanol) due to its sulfonate group but exhibits limited solubility in nonpolar solvents. Solubility decreases with increasing alkyl chain length in acidic media (pH < 4) due to protonation of the sulfonate group .
- Stability : Stable up to 200°C under inert atmospheres. Avoid prolonged exposure to UV light or strong oxidizers (e.g., H₂O₂), which degrade the alkylamino group .
Advanced Research Questions
Q. How can mechanistic studies elucidate the role of the octadecylamino group in interfacial interactions (e.g., micelle formation or membrane binding)?
- Methodological Answer :
- Surface Tension Measurements : Use a tensiometer to determine critical micelle concentration (CMC) in aqueous solutions. The long alkyl chain reduces CMC, enhancing surfactant properties .
- Fluorescence Spectroscopy : Probe interactions with lipid bilayers using pyrene as a polarity-sensitive fluorophore. Shifts in emission spectra indicate hydrophobic anchoring via the octadecyl chain .
- Molecular Dynamics (MD) Simulations : Model interactions with phospholipid membranes to predict binding affinity and orientation .
Q. How should researchers address contradictions in reported spectroscopic data for naphthalene sulfonic acid derivatives?
- Methodological Answer : Discrepancies may arise from:
- Impurity Profiles : Trace solvents (e.g., DMF) or byproducts (e.g., unreacted amine) can distort NMR/IR signals. Use preparative HPLC for purification .
- pH-Dependent Tautomerism : Sulfonate group protonation in acidic conditions alters electronic transitions in UV-Vis spectra. Standardize pH during analysis .
- Crystallographic Variability : Polymorphs or hydration states (e.g., monohydrate vs. anhydrous forms) affect XRD patterns. Confirm crystal structure via SC-XRD .
Q. What experimental designs are suitable for evaluating environmental persistence or toxicity of this compound?
- Methodological Answer :
- Biodegradation Assays : Incubate with soil or wastewater microbiota under OECD 301 guidelines. Monitor sulfonate degradation via LC-MS/MS .
- Ecotoxicology : Use Daphnia magna or algal models (e.g., Chlorella vulgaris) to assess acute toxicity (EC₅₀). Compare with structurally similar compounds (e.g., 2-naphthalenesulfonic acid) for structure-activity relationships .
- Adsorption Studies : Measure binding to activated carbon or clay minerals to assess environmental mobility .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
